6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide 6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 866142-57-6
VCID: VC6345948
InChI: InChI=1S/C15H19ClN2O4S/c1-23(20,21)18-9-14(15(19)17-11-4-2-3-5-11)22-13-7-6-10(16)8-12(13)18/h6-8,11,14H,2-5,9H2,1H3,(H,17,19)
SMILES: CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCC3
Molecular Formula: C15H19ClN2O4S
Molecular Weight: 358.84

6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

CAS No.: 866142-57-6

Cat. No.: VC6345948

Molecular Formula: C15H19ClN2O4S

Molecular Weight: 358.84

* For research use only. Not for human or veterinary use.

6-chloro-N-cyclopentyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide - 866142-57-6

Specification

CAS No. 866142-57-6
Molecular Formula C15H19ClN2O4S
Molecular Weight 358.84
IUPAC Name 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Standard InChI InChI=1S/C15H19ClN2O4S/c1-23(20,21)18-9-14(15(19)17-11-4-2-3-5-11)22-13-7-6-10(16)8-12(13)18/h6-8,11,14H,2-5,9H2,1H3,(H,17,19)
Standard InChI Key YVJZBICPTAKKMA-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCC3

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, 6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, reflects its intricate architecture. Key structural elements include:

  • Benzoxazine ring: A six-membered heterocycle fused to an oxygen-containing ring, providing rigidity and sites for substitution.

  • Methylsulfonyl group (-SO₂CH₃): Enhances solubility and potential enzyme-binding interactions.

  • Chlorine atom at position 6: Influences electronic distribution and steric interactions.

  • Cyclopentyl carboxamide: A lipophilic moiety that may improve membrane permeability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₂O₄S
Molecular Weight358.8 g/mol
IUPAC Name6-chloro-N-cyclopentyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
SMILESClC1=CC2=C(C=C1)N(C(S(=O)(=O)C)CC(C(=O)NC3CCCC3)O2
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area89.5 Ų

The methylsulfonyl group contributes to the compound’s polarity, as evidenced by its polar surface area of 89.5 Ų, which may influence bioavailability . The cyclopentyl substituent introduces steric bulk, potentially modulating target selectivity .

Hazard CategoryClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ ToxicityCategory 3 (Respiratory System)

The compound requires strict handling protocols:

  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and respirators for dust control.

  • First aid measures: Flush eyes with water for 15 minutes after exposure; wash skin with soap and water .

  • Storage: In airtight containers at -20°C, away from oxidizing agents.

Chronic toxicity data are unavailable, but structural analogs show low bioaccumulation potential due to moderate hydrophilicity (logP ≈ 2.8) .

Research Applications and Future Directions

Drug Discovery

The compound serves as a lead structure for developing:

  • Dual COX-2/5-LOX inhibitors: Potential safer anti-inflammatory agents with reduced gastrointestinal toxicity.

  • Kinase inhibitors: Methylsulfonyl groups often target ATP-binding pockets in kinases like JAK3 or EGFR .

Chemical Biology Probes

Site-directed mutagenesis studies could elucidate interactions with orphan GPCRs or ion channels. Radioisotope labeling (e.g., with ³⁵S) may enable receptor mapping.

Synthetic Methodology

Future work should optimize yield (>70%) and purity (>98%) via:

  • Flow chemistry: Continuous processing to control exothermic reactions.

  • Enzymatic resolution: Chiral catalysts to isolate enantiomers for activity studies.

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